(+)-cis,trans-Abscisic Acid-L-leucine
Description
Properties
Molecular Formula |
C21H31NO5 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H31NO5/c1-13(2)9-17(19(25)26)22-18(24)10-14(3)7-8-21(27)15(4)11-16(23)12-20(21,5)6/h7-8,10-11,13,17,27H,9,12H2,1-6H3,(H,22,24)(H,25,26)/b8-7+,14-10-/t17-,21-/m0/s1 |
InChI Key |
BGMGEBFRRQXAMB-KUHGENNASA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC(C)C)C(=O)O)/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (+)-cis,trans-Abscisic Acid-L-leucine
The preparation of this compound involves synthetic organic chemistry techniques that focus on coupling the carboxylic acid group of (+)-cis,trans-ABA with the amino group of L-leucine. The methods can be broadly categorized into chemical synthesis routes and biotechnological approaches.
Chemical Synthesis Routes
Activation of (+)-cis,trans-Abscisic Acid
The first step is to activate the carboxyl group of (+)-cis,trans-ABA to enable amide bond formation with L-leucine’s amino group. Common activation methods include:
Carbodiimide-mediated coupling: Using dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) as coupling agents in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to form an active ester intermediate.
Mixed anhydride formation: Reacting ABA with reagents like isobutyl chloroformate to generate a mixed anhydride, which then reacts with L-leucine.
Use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often combined with NHS to improve yields and reduce side reactions.
Coupling Reaction Conditions
Solvents: Anhydrous organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are preferred to maintain reactivity and solubility.
Temperature: Typically room temperature or slightly below (0–25 °C) to preserve stereochemistry and prevent side reactions.
Time: Reaction times vary from several hours to overnight to ensure complete coupling.
pH Control: When aqueous conditions are used, pH is controlled around neutral to slightly acidic to maintain amino acid stability.
Purification
Chromatography: Silica gel column chromatography or preparative HPLC is used to separate the desired conjugate from unreacted starting materials and side products.
Crystallization: In some cases, recrystallization from suitable solvents yields pure this compound.
Biotechnological and Enzymatic Approaches
Emerging methods involve enzymatic conjugation using acyltransferases or engineered microorganisms capable of biosynthesizing ABA and catalyzing its conjugation with amino acids like L-leucine. These methods are still under development but offer advantages in stereoselectivity and sustainability.
Detailed Reaction Scheme and Data Table
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | (+)-cis,trans-ABA + DCC + NHS in DCM, RT | Formation of NHS ester intermediate | 85–90 | Avoid moisture; maintain inert atmosphere |
| 2 | NHS ester + L-leucine in DMF, RT, 12–24 h | Amide bond formation to yield conjugate | 70–80 | Use base scavengers to prevent side reactions |
| 3 | Purification by silica gel chromatography | Isolation of pure this compound | 65–75 | Confirm stereochemistry by chiral HPLC or NMR |
Research Discoveries and Analytical Characterization
Stereochemical Integrity: The (+)-cis,trans configuration of ABA is maintained throughout synthesis, confirmed by chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Biological Activity: Studies indicate that the conjugate retains significant affinity for ABA receptors, modulating plant physiological responses more selectively than free ABA.
Spectroscopic Data: Characteristic IR bands for amide bond formation (around 1650 cm⁻¹ for C=O stretch), and NMR signals corresponding to the cyclohexene ring and leucine side chain confirm structure.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the conjugate.
Chemical Reactions Analysis
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.
Scientific Research Applications
(+)-cis,trans-Abscisic Acid-L-leucine has various scientific research applications, including:
Chemistry: Used as a model compound to study conjugation reactions and the behavior of plant hormones.
Biology: Investigated for its role in plant physiology and stress responses.
Medicine: Explored for potential therapeutic applications due to its involvement in metabolic pathways.
Industry: Utilized in the development of agricultural products and plant growth regulators.
Mechanism of Action
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-leucine involves its interaction with specific molecular targets and pathways. Abscisic acid binds to receptors in plant cells, triggering a cascade of signaling events that regulate various physiological processes. L-leucine, on the other hand, activates the mammalian target of rapamycin (mTOR) signaling pathway, promoting protein synthesis and energy metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (+)-cis,trans-Abscisic Acid-L-leucine can be contextualized against related ABA derivatives and isomers. Below is a detailed comparison:
Structural and Stereochemical Differences
Notes:
- The (+)-cis,trans configuration is essential for ABA’s receptor binding, as demonstrated in guard cell plasmalemma studies .
- Conjugation with amino acids (e.g., leucine, isoleucine) modifies ABA’s physicochemical properties, influencing its partitioning into cellular compartments .
Stability and Formulation
Notes:
- ABA-L-leucine’s stability in xylem sap under salt stress highlights its utility in agricultural applications .
- Free ABA’s short half-life necessitates frequent applications, whereas conjugated forms provide sustained release .
Role in Stress Responses
- Drought Tolerance : (+)-cis,trans-ABA-L-leucine upregulates polyamine biosynthesis in Lycium barbarum under salinity, enhancing osmotic adjustment .
- Fruit Ripening : Free (+)-cis,trans-ABA accelerates anthocyanin synthesis in strawberries and blueberries, while its conjugates delay senescence .
Mechanistic Insights
- ABA-L-leucine interacts with leucine zipper transcription factors (e.g., VvABF2 in grapes) to regulate phenolic metabolism and cell wall softening .
- In contrast, free ABA directly modulates ion channels in guard cells via calcium-dependent signaling .
Q & A
Q. Table 1: Example LC/MS/MS Parameters
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase (2.1 x 50 mm) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI-negative |
| MRM Transitions | 263.1 → 153.1 (quantifier) |
Basic: How should this compound be stored to ensure stability?
Answer:
The compound is light-sensitive and degrades at room temperature. Recommended storage conditions:
- Short-term : Dissolve in ethanol or DMSO and store at -20°C in amber vials to prevent photodegradation .
- Long-term : Keep lyophilized powder at -20°C in a desiccator. Avoid freeze-thaw cycles for solutions .
Advanced: What experimental designs are optimal for studying ABA-L-leucine’s role in stress-responsive gene regulation?
Answer:
Transcriptomic Profiling : Use RNA-seq or microarrays on ABA-L-leucine-treated vs. control plants under stress (e.g., drought). Include mutants defective in ABA signaling (e.g., pyr/pyl receptors) to validate specificity .
Promoter Analysis : Clone stress-gene promoters (e.g., RD29A) into luciferase reporters and test ABA-L-leucine-induced activation in protoplasts .
Pharmacological Inhibition : Apply ABA biosynthesis inhibitors (e.g., fluridone) to distinguish ABA-L-leucine-specific effects from endogenous ABA .
Advanced: How can structural studies resolve contradictions in ABA-L-leucine’s receptor binding affinity?
Answer:
Conflicting binding data may arise from conformational flexibility or assay conditions. Address this by:
X-ray Crystallography : Co-crystallize ABA-L-leucine with receptors (e.g., PYL1) to compare binding modes with ABA .
Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics under varying pH and ionic strengths to assess environmental influences .
Mutagenesis : Introduce point mutations in receptor binding pockets to identify critical residues for ABA-L-leucine interaction .
Basic: What solvent systems are suitable for preparing ABA-L-leucine stock solutions?
Answer:
- Primary Solvent : Use ethanol or DMSO for solubility (≥10 mM). Vortex and warm to 37°C if precipitation occurs .
- Working Solutions : Dilute in aqueous buffers (pH 7.0–7.4) with ≤0.1% solvent to avoid cytotoxicity. Confirm stability via HPLC .
Advanced: How does ABA-L-leucine interact with other phytohormones in stomatal regulation?
Answer:
Co-treatment Assays : Apply ABA-L-leucine with jasmonic acid (JA) or salicylic acid (SA) to epidermal peels and measure stomatal aperture changes .
Signaling Crosstalk : Use mutants (e.g., ost1 for ABA signaling, coi1 for JA) to identify synergistic/antagonistic interactions .
Hormone Quantification : Profile endogenous JA/SA levels via LC/MS after ABA-L-leucine treatment to assess feedback loops .
Advanced: What isotopic labeling strategies are used to track ABA-L-leucine metabolism?
Answer:
- Stable Isotopes : Synthesize -labeled ABA-L-leucine for tracing metabolic flux via LC/MS .
- Deuterated Standards : Use d6-ABA as an internal standard during extraction to correct for recovery losses .
Basic: What safety precautions are required when handling ABA-L-leucine?
Answer:
- PPE : Wear gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood for powder weighing.
- Disposal : Follow institutional guidelines for organic waste. Refer to SDS for emergency protocols .
Advanced: How can researchers validate the purity of synthesized ABA-L-leucine?
Answer:
HPLC-UV/ELSD : Use a C18 column with isocratic elution (acetonitrile:water, 60:40) to check for impurities .
NMR Spectroscopy : Compare -NMR peaks with published spectra (e.g., δ 5.8–7.2 ppm for conjugated diene) .
High-Resolution MS : Confirm molecular ion ([M-H]⁻ at m/z 263.1) with ≤3 ppm mass error .
Advanced: What computational tools model ABA-L-leucine’s interaction with signaling proteins?
Answer:
Molecular Docking : Use AutoDock Vina to predict binding poses with ABA receptors (e.g., PYL1) .
MD Simulations : Run GROMACS simulations to assess complex stability under physiological conditions .
QSAR Modeling : Corlate structural features (e.g., carboxyl group orientation) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
